QZXGJUOEJHNMQO-UHFFFAOYSA-N
Description
Historical Overview of Related Chemical Classes and Structural Motifs
The core scaffold of Celecoxib is the pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms. mdpi.com The history of pyrazoles in medicinal chemistry is extensive, dating back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. mdpi.comwikipedia.orgijrpr.com Just a few years later, in 1889, Edward Buchner achieved the first synthesis of the pyrazole ring itself. mdpi.com
The synthesis of substituted pyrazoles, which is crucial for creating pharmacologically active molecules, was pioneered by Knorr in 1883 through the condensation of 1,3-diketones with hydrazine (B178648) derivatives, a method now famously known as the Knorr pyrazole synthesis. mdpi.comwikipedia.orgnih.gov Over the decades, a vast number of synthetic methodologies have been developed, highlighting the versatility of this heterocyclic system. nih.govrsc.org
The pyrazole motif is a privileged structure in drug discovery, found in numerous commercially significant drugs beyond Celecoxib, such as the anti-obesity agent Rimonabant and the erectile dysfunction drug Sildenafil. nih.govmdpi.comnih.govsphinxsai.com Its prevalence is due to its synthetic accessibility and its ability to act as a versatile scaffold for introducing diverse functional groups, thereby modulating biological activity. globalresearchonline.netnih.gov
Celecoxib belongs to a specific class of pyrazole derivatives known as selective COX-2 inhibitors, or "coxibs." The impetus for their development arose from the significant gastrointestinal side effects associated with traditional NSAIDs, which inhibit both COX-1 and COX-2 enzymes. wikipedia.orgnih.gov The discovery of a second, inducible COX isozyme (COX-2) in the early 1990s provided a clear rationale for designing selective inhibitors that would target inflammation at its source without affecting the protective functions of COX-1 in the gastric mucosa. researchgate.net The key structural feature enabling this selectivity in many diarylheterocyclic inhibitors, including Celecoxib, is the presence of a sulfonamide (–SO₂NH₂) or a similar group. nih.govrsc.org This specific side chain fits into a distinct hydrophilic pocket present in the COX-2 enzyme but not in COX-1, conferring the desired selectivity. news-medical.netrsc.org
Significance and Research Rationale for Investigating QZXGJUOEJHNMQO-UHFFFAOYSA-N
The primary significance of Celecoxib lies in its mechanism of action as a highly selective, reversible inhibitor of the COX-2 enzyme. nih.govwikipedia.org This enzyme catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. news-medical.net By selectively blocking COX-2, Celecoxib effectively reduces inflammation and pain, demonstrating analgesic, anti-inflammatory, and antipyretic properties. nih.govnews-medical.net This targeted action represented a major advancement over non-selective NSAIDs, offering comparable efficacy with a reduced risk of gastrointestinal complications. researchgate.netpharmgkb.org
The research rationale for investigating Celecoxib and related compounds is multifaceted:
Improved Safety Profile: The initial and ongoing driver for research is the development of anti-inflammatory agents with superior safety, particularly concerning gastrointestinal and renal effects. nih.govresearchgate.net
Anti-Cancer Potential: Significant research has been dedicated to Celecoxib's anti-cancer properties. pharmgkb.org Studies have shown it can reduce the formation of colon polyps in certain high-risk populations. wikipedia.orgnews-medical.net Its anti-neoplastic mechanisms are believed to extend beyond COX-2 inhibition and may involve the induction of apoptosis and effects on other cellular pathways, such as binding to Cadherin-11 and inhibiting 3-phosphoinositide-dependent kinase-1 (PDK-1). wikipedia.orgpharmgkb.orgdrugbank.com
Understanding Enzyme Selectivity: The specific molecular interactions that grant Celecoxib its COX-2 selectivity provide a valuable model for rational drug design. The trifluoromethyl group and the sulfonamide moiety are critical for its potent and selective binding. wikipedia.org Studying these interactions helps in the design of other selective enzyme inhibitors.
Key Research Findings for Celecoxib
| Area of Research | Key Finding | Significance |
|---|---|---|
| Mechanism of Action | Highly selective, reversible inhibitor of the COX-2 enzyme. nih.govwikipedia.org | Reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. pharmgkb.org |
| Anti-Cancer Activity | Inhibits cancer progression and binds to Cadherin-11. wikipedia.orgdrugbank.com Reduces risk of colorectal adenomas in familial adenomatous polyposis. wikipedia.org | Potential for use as a chemopreventive or therapeutic agent in oncology. pharmgkb.org |
| Structural Chemistry | The 4-sulfamoylphenyl group is essential for COX-2 inhibition, while the trifluoromethyl group enhances potency and selectivity. wikipedia.org | Provides a clear structure-activity relationship for designing new selective inhibitors. nih.gov |
| Pharmacokinetics | Metabolized primarily by CYP2C9, an enzyme with known genetic polymorphisms that can affect drug levels. wikipedia.orgwikipedia.org | Highlights the need to consider patient genetics for personalized dosing to ensure efficacy and safety. |
Scope and Objectives of Advanced Chemical Research on this compound
The current limitations and gaps in understanding have defined the scope and objectives for advanced chemical research on Celecoxib and its structural class. A major focus is the rational design and synthesis of novel analogs with improved therapeutic profiles.
Key objectives include:
Designing Safer Anti-Inflammatory Agents: A primary goal is to create new inhibitors with a reduced risk of cardiovascular side effects. Strategies include developing "balanced" inhibitors that target both COX-1 and COX-2 to a specific ratio, or creating hybrid molecules that dually inhibit both the COX and 5-lipoxygenase (5-LOX) pathways. researchgate.netacs.orgresearchgate.net Inhibition of the 5-LOX pathway could counteract some of the pro-thrombotic effects of COX-2 inhibition.
Developing Non-Coxib Anti-Cancer Analogs: A significant research effort is aimed at separating the anti-cancer properties of Celecoxib from its COX-2 inhibitory activity. nih.gov This involves synthesizing analogs, such as 2,5-Dimethyl-Celecoxib (DMC) and OSU-03012, that lack the sulfonamide group necessary for COX-2 inhibition but retain or even enhance the anti-tumor effects. nih.govaacrjournals.org The objective is to create potent anti-cancer agents without the cardiovascular liabilities of coxibs.
Exploring Novel Hybrid Compounds: Researchers are exploring the synthesis of hybrid molecules that fuse the pyrazole scaffold of Celecoxib with other pharmacologically active motifs. rsc.org This approach aims to develop single molecules that can modulate multiple targets, potentially leading to more effective treatments for complex diseases like cancer.
Investigating New Applications: Advanced research continues to explore the potential of the pyrazole scaffold, guided by the success of Celecoxib, for a wide range of therapeutic areas, including neurodegenerative diseases and viral infections. nih.govnih.gov
Advanced Research Objectives for Celecoxib Analogs
| Research Objective | Approach | Desired Outcome |
|---|---|---|
| Enhance Cardiovascular Safety | Design of balanced COX-1/COX-2 inhibitors or dual COX/5-LOX inhibitors. acs.orgresearchgate.net | Effective anti-inflammatory agents with a neutral or beneficial cardiovascular profile. |
| Isolate and Enhance Anti-Cancer Effects | Synthesis of analogs (e.g., OSU-03012) that do not inhibit COX-2 but target other pathways like PDK-1. nih.gov | Potent anti-cancer drugs that are devoid of coxib-related side effects. |
| Create Multi-Targeting Drugs | Development of hybrid molecules combining the pyrazole core with other pharmacophores. rsc.org | Single-molecule therapies for complex diseases with improved efficacy. |
| Expand Therapeutic Utility | Screening of pyrazole derivatives and Celecoxib analogs against new biological targets. nih.gov | Identification of new treatments for viral, neurodegenerative, or other diseases. |
Table of Mentioned Compounds
| InChIKey | Common Name / Class |
|---|---|
| This compound | Celecoxib |
| - | Rimonabant |
| - | Sildenafil |
| - | 2,5-Dimethyl-Celecoxib (DMC) |
| - | OSU-03012 |
| - | Arachidonic acid |
| - | Prostaglandin |
| - | Thromboxane A2 |
| - | Prostacyclin |
Properties
Molecular Formula |
C20H13ClN4O2S |
|---|---|
Molecular Weight |
408.86 |
InChI |
InChI=1S/C20H13ClN4O2S/c1-11(26)27-19-15-10-13-4-2-3-5-16(13)22-18(15)28-20-23-17(24-25(19)20)12-6-8-14(21)9-7-12/h2-10,19H,1H3 |
InChI Key |
QZXGJUOEJHNMQO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C2=CC3=CC=CC=C3N=C2SC4=NC(=NN14)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Qzxgjuoejhnmqo Uhfffaoysa N
Retrosynthetic Analysis and Design Principles for Fenfluramine
Retrosynthetic analysis is a cornerstone of planning the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. amazonaws.com For Fenfluramine, a common retrosynthetic approach involves the disconnection of the carbon-nitrogen (C-N) bond of the ethylamino group. amazonaws.comgoogle.com This leads to two key synthons: an electrophilic propyl-benzene fragment and a nucleophilic ethylamine (B1201723) equivalent.
One prominent retrosynthetic pathway identifies 1-(3-(trifluoromethyl)phenyl)propan-2-one as a key precursor. google.comgoogle.com This ketone can be conceptually formed from 2-(3-(trifluoromethyl)phenyl)acetic acid. google.com The synthesis of the ketone itself can be traced back to 2-(3-(trifluoromethyl)phenyl)acetonitrile. google.comgoogle.com This multi-step retrosynthetic blueprint provides a logical framework for various synthetic routes, allowing for the strategic introduction of functional groups and minimizing potential side reactions. An alternative analysis considers the use of a stable oxime intermediate, formed from the precursor ketone, which can then be reduced to the target amine. amazonaws.comnewdrugapprovals.org
Figure 1: Exemplary Retrosynthetic Analysis of Fenfluramine
This diagram illustrates a common retrosynthetic approach to Fenfluramine, starting from the target molecule and working backward to simpler precursors.
Development of Novel Synthetic Routes to Fenfluramine
The synthesis of Fenfluramine has evolved significantly over the years, with numerous methods being reported, ranging from multi-step classical syntheses to more streamlined modern approaches. newdrugapprovals.orggoogleapis.com
Conventional Organic Synthesis Approaches
Historically, the synthesis of Fenfluramine has been approached through several conventional methods. The earliest reported syntheses were often lengthy and involved multiple steps. googleapis.com
One of the first methods, dating back to 1962, involved the conversion of 1-(3-trifluoromethyl)phenyl-propan-2-one into its corresponding oxime. newdrugapprovals.orggoogleapis.com This oxime was then hydrogenated using a Raney nickel catalyst to yield the primary amine, which was subsequently acetylated and then reduced with lithium aluminum hydride to afford Fenfluramine. google.comnewdrugapprovals.orggoogleapis.com
A more direct approach is the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one with ethylamine. google.comnewdrugapprovals.org Various reducing agents have been employed for this transformation, including sodium borohydride (B1222165) and sodium cyanoborohydride. newdrugapprovals.orggoogleapis.com Another single-step method involves the reaction of the same ketone precursor with ethylamine in the presence of hydrogen gas and a transition metal catalyst, such as palladium on carbon or Raney nickel. google.com However, the industrial use of hydrogen gas presents significant safety concerns. google.com
Other reported syntheses include:
An electrochemical process utilizing a mercury cathode. google.com
A multi-step sequence starting from a tosylate intermediate, which is converted to an azide (B81097), followed by hydrogenation and subsequent reaction with acetaldehyde (B116499) and sodium borohydride. google.comnewdrugapprovals.orggoogle.com
A route involving a Grignard reaction, which is generally considered less suitable for large-scale industrial production due to the pyrophoric and corrosive nature of the reagents. googleapis.com
A more recent and refined conventional approach starts with 2-(3-(trifluoromethyl)phenyl)acetonitrile. google.comgoogle.com This starting material is hydrolyzed to 2-(3-(trifluoromethyl)phenyl)acetic acid, which is then reacted with acetic anhydride (B1165640) in the presence of a catalyst to form the key intermediate, 1-(3-(trifluoromethyl)phenyl)propan-2-one. google.comgoogle.comgoogleapis.com This ketone is then subjected to reductive amination to yield Fenfluramine. google.comgoogle.com
Green Chemistry Principles in Fenfluramine Synthesis
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to design processes that are more environmentally benign. In the context of Fenfluramine synthesis, this has led to the development of methods that eliminate the use of hazardous reagents and solvents. google.com
A key development has been the move away from synthetic routes that require toxic metal catalysts or Class 1 and 2 solvents, which are known carcinogens or environmental hazards. google.com The synthetic pathway commencing from 2-(3-(trifluoromethyl)phenyl)acetonitrile and proceeding through reductive amination with a borohydride reducing agent is an example of a greener approach, as it avoids the use of potentially toxic heavy metal catalysts that are common in other methods. google.com
Furthermore, biocatalysis, a cornerstone of green chemistry, has been explored for Fenfluramine synthesis. The use of Baker's yeast (Saccharomyces cerevisiae) as a biocatalyst for the reaction of 1-(3-(trifluoromethyl)phenyl)propan-2-one has been reported. This method is advantageous as it can often be performed under mild conditions, such as at room temperature and in aqueous or organic media, reducing the energy consumption and environmental impact of the synthesis.
Catalytic Methodologies for Fenfluramine Synthesis
Catalysis plays a crucial role in many of the synthetic routes to Fenfluramine, enhancing reaction efficiency and selectivity.
Table 1: Catalytic Methods in Fenfluramine Synthesis
| Catalyst Type | Reaction Step | Precursors | Purpose of Catalyst |
|---|---|---|---|
| Metal Catalyst | Hydrogenation | Oxime of 1-(3-(trifluoromethyl)phenyl)propan-2-one | Reduction of the oxime to a primary amine. google.comnewdrugapprovals.orggoogleapis.com |
| Metal Catalyst | Reductive Amination | 1-(3-(trifluoromethyl)phenyl)propan-2-one, Ethylamine, H₂ | Facilitates the direct conversion of the ketone to the amine. google.com |
| Metal Catalyst | Hydrogenation | Azide intermediate | Reduction of the azide to a primary amine. google.comnewdrugapprovals.orggoogle.com |
| Nucleophilic Catalyst | Ketone Formation | 2-(3-(trifluoromethyl)phenyl)acetic acid, Acetic anhydride | Catalyzes the formation of 1-(3-(trifluoromethyl)phenyl)propan-2-one. google.comgoogleapis.com |
| Biocatalyst | Reductive Amination | 1-(3-(trifluoromethyl)phenyl)propan-2-one | Asymmetric reduction of the ketone or imine intermediate. |
As detailed in the table, transition metal catalysts like Raney nickel and palladium on carbon are frequently used for hydrogenation reactions in various synthetic sequences. google.comgoogleapis.com In the conversion of 2-(3-(trifluoromethyl)phenyl)acetic acid to the corresponding ketone, a nucleophilic catalyst such as N-methylimidazole can be employed in conjunction with acetic anhydride. google.com The application of biocatalysts, specifically enzymes within Baker's yeast, offers a green alternative for the reductive steps in Fenfluramine synthesis.
Flow Chemistry and Continuous Synthesis Methods
Flow chemistry, or continuous flow synthesis, is an emerging technology in pharmaceutical manufacturing that offers advantages in terms of safety, consistency, and scalability. acs.org While specific literature on the continuous flow synthesis of Fenfluramine is not abundant, the application of this technology to its analogues and key intermediates suggests its potential. researchgate.netresearchgate.net
For instance, the analytical-scale synthesis of aryl-SF4Cl, a precursor for pentafluorosulfanyl analogues of Fenfluramine, has been successfully demonstrated using flow microfluidic technology. researchgate.net This approach allows for the safer handling of hazardous reagents. researchgate.net Additionally, a continuous flow reactor has been described for the synthesis of a related compound, Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, involving in-line hydrogenation with a Pd/C-packed column. The development of continuous flow processes for the synthesis of pharmaceutically relevant chiral amines is an active area of research, which could pave the way for a continuous manufacturing process for Fenfluramine. whiterose.ac.uk
Synthesis of Structurally Modified Derivatives and Analogues of Fenfluramine
The synthesis of structurally modified derivatives and analogues of Fenfluramine has been a significant area of research, aimed at exploring structure-activity relationships. wikipedia.orgnih.gov
A notable example is the synthesis of pentafluorosulfanyl (SF5) analogues of Fenfluramine. researchgate.netnih.gov In this work, the trifluoromethyl (CF3) group of Fenfluramine is replaced by a pentafluorosulfanyl group. researchgate.netnih.gov The synthesis of these analogues has been reported to potentially enhance selectivity and potency against certain serotonin (B10506) receptors. researchgate.netnih.gov
Another class of analogues that has been synthesized are the indan (B1671822) derivatives, specifically N-Ethyl-5-trifluoromethyl-2-aminoindan (ETAI) and 5-trifluoromethyl-2-aminoindan (TAI). nih.gov The synthesis of these compounds involves the cyclization of the side-chain of the phenylisopropylamine scaffold into a five-membered ring. nih.gov
Other known analogues of Fenfluramine include norfenfluramine, benfluorex, flucetorex, and fludorex. newdrugapprovals.orgwikipedia.org Norfenfluramine, the N-demethylated metabolite of Fenfluramine, is often an intermediate in certain synthetic routes to Fenfluramine itself. newdrugapprovals.org
Table 2: Key Compounds Mentioned
| Compound Name | InChIKey |
|---|---|
| Fenfluramine | QZXGJUOEJHNMQO-UHFFFAOYSA-N |
| 1-(3-(trifluoromethyl)phenyl)propan-2-one | Not available in search results |
| 2-(3-(trifluoromethyl)phenyl)acetic acid | Not available in search results |
| 2-(3-(trifluoromethyl)phenyl)acetonitrile | Not available in search results |
| Ethylamine | QDNQuXXYIOVCCN-UHFFFAOYSA-N |
| Norfenfluramine | Not available in search results |
| N-Ethyl-5-trifluoromethyl-2-aminoindan (ETAI) | Not available in search results |
| 5-trifluoromethyl-2-aminoindan (TAI) | Not available in search results |
| Benfluorex | Not available in search results |
| Flucetorex | Not available in search results |
| Fludorex | Not available in search results |
Mechanistic Investigations of Synthetic Transformations Involving this compound
The synthesis of Vorapaxar (this compound), a complex tricyclic compound derived from the natural product himbacine, involves several key transformations where mechanistic understanding is crucial for controlling stereochemistry and achieving high yields. wikipedia.orgresearchgate.net Investigations have focused on critical steps such as cycloadditions and asymmetric additions to construct the core structure and its precursors.
One of the most critical transformations in the synthesis of the himbacine core is a highly diastereoselective intramolecular Diels-Alder (IMDA) reaction. researchgate.net This reaction is fundamental to establishing the complex tricyclic ring system of the molecule. A thermal Diels-Alder cyclization of a triene intermediate, followed by epimerization, is a reported pathway to furnish the required tricyclic carbamide structure. portico.org The stereoselectivity of this cycloaddition is a key area of mechanistic interest, ensuring the correct relative configuration of the stereocenters in the final product.
In the development of synthetic routes toward Vorapaxar analogues, organocatalytic asymmetric reactions have been employed, and their mechanisms have been studied in detail. One such example is the asymmetric Michael addition of aldehydes to 2-furanones to generate highly functionalized chiral γ-lactones, which serve as building blocks for Vorapaxar analogues. rsc.org
Mechanistic studies using Density Functional Theory (DFT) have been conducted to elucidate the origin of the high stereoselectivity observed in these reactions. rsc.org These computational studies revealed that the protonation of an anionic malonate intermediate by water, facilitated by a hydrogen bond bridge, is the rate-determining step for the formation of the major product. rsc.org The proposed mechanism, detailed in the table below, highlights the transition states and intermediates that govern the stereochemical outcome. rsc.org
Table 1: Proposed Mechanism for Organocatalytic Asymmetric Michael Addition
| Step | Description | Mechanistic Insight |
|---|---|---|
| 1 | C-C Bond Formation | The initial Michael addition forms the first chiral center. |
| 2 | Protonation | The protonation of the resulting anionic malonate establishes the second chiral center. |
| 3 | Rate-Determining Step | The protonation step is identified as the rate-determining step of the reaction. rsc.org |
| 4 | Stereoselectivity | DFT calculations of transition state energies explain the observed high enantioselectivity and diastereoselectivity. rsc.org |
This interactive table summarizes the key mechanistic steps in the synthesis of chiral precursors for Vorapaxar analogues.
Furthermore, the synthesis of specific structural motifs within Vorapaxar, such as the trans-aryl alkene group, has been optimized through novel methodologies like the Boron-Wittig reaction. researchgate.net The mechanism for this reaction was elucidated using a combination of intermediate trapping experiments, isotope labeling studies, and kinetic analyses to ensure high trans-selectivity. researchgate.net
These mechanistic investigations are vital for the rational design of synthetic routes, enabling the efficient and stereocontrolled production of Vorapaxar and its analogues. The application of computational studies, such as DFT, provides profound insight into reaction pathways and transition states, guiding the development of more effective and selective catalysts and reaction conditions. rsc.org
Table 2: Compound Names Mentioned
| InChIKey | Common Name |
| This compound | Vorapaxar |
| N/A | Himbacine |
Theoretical and Computational Chemistry Studies of Qzxgjuoejhnmqo Uhfffaoysa N
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in determining the electronic properties of a molecule, which in turn govern its reactivity and interactions. nih.gov
Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of molecules. youtube.comyoutube.com Studies have employed DFT to understand the properties of Afatinib and its derivatives. For instance, the B3LYP method has been utilized to optimize the geometries of related flavonoid derivatives, which share structural motifs with kinase inhibitors. mdpi.com In a study focused on designing new Afatinib derivatives targeting the BCR-ABL protein, DFT calculations were used to analyze the Electron Localization Function (ELF), providing insights into the electron density around the central amide moiety crucial for inhibitory activity. mdpi.com This analysis helps in understanding how structural modifications can influence the electronic distribution and, consequently, the binding interactions with target proteins. mdpi.com
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity. nih.gov The energy gap between HOMO and LUMO is particularly important as it relates to the molecule's stability and biological activity. nih.gov For Afatinib, the HOMO is primarily located on the quinazoline (B50416) and benzene (B151609) rings, as well as the amide linkage, while the LUMO is shifted towards the tetrahydrofuran (B95107) group. nih.gov This distribution of electron density is crucial for its interaction with target receptors. nih.gov
| Parameter | Value |
|---|---|
| HOMO Energy | -8.5475 eV |
| LUMO Energy | 1.8881 eV |
| HOMO-LUMO Energy Gap | 10.435 eV |
Ab initio methods, which are based on first principles without empirical parameters, are used for high-accuracy calculations. The Hartree-Fock (HF) method is one such approach that has been applied to Afatinib. Prior to docking studies with the Epidermal Growth Factor Receptor (EGFR), the geometry of the Afatinib molecule was optimized using HF computations with a 6-31G* basis set. nih.govrsc.org This optimization revealed that the quinazoline and benzene rings of Afatinib exist in different planes, and the tetrahydrofuran group is positioned anti to the amide linkage, likely due to steric hindrance. nih.govrsc.org This structural information is critical for understanding how the molecule fits into the binding pocket of its target protein.
Molecular Dynamics (MD) Simulations of Afatinib Systems
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of a drug with its target protein over time. pnas.org MD simulations have been extensively used to investigate the binding of Afatinib to EGFR. nih.govpnas.org
In one study, a 500 ns MD simulation was performed on the Afatinib-EGFR complex in a water solvent using the AMBER force field. nih.gov The stability of the complex during the simulation was assessed by calculating the root mean square deviation (RMSD), which measures the fluctuation of the complex from its initial position. nih.gov A stable RMSD indicates that the system has reached equilibrium. nih.gov Such simulations are crucial for understanding the thermodynamics of binding, including the roles of van der Waals and electrostatic interactions. rsc.orgnih.gov For the Afatinib-EGFR complex, it was found that van der Waals interactions are the primary driving force for binding. nih.gov
Binding free energy calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), provide a quantitative measure of the affinity between a ligand and its protein. rsc.org These calculated energies can be compared with experimental values to validate the computational model. For the Afatinib-EGFR complex, the calculated binding free energy was found to be in reasonable agreement with experimental data. rsc.orgrsc.org
| Parameter | Calculated Value (kcal/mol) | Experimental Value (kcal/mol) |
|---|---|---|
| Binding Free Energy (ΔGbind) | -19.86 | ~ -13.00 |
| Electrostatic Interaction Energy | -10.93 | N/A |
Mechanistic Insights through Computational Reaction Modeling
Computational modeling, particularly using combined quantum mechanics/molecular mechanics (QM/MM) methods, is a powerful tool for elucidating the mechanisms of chemical reactions, such as the covalent bond formation between an inhibitor and its target protein. acs.orgnih.gov Afatinib is a covalent inhibitor that forms a bond with a cysteine residue (Cys797) in the active site of EGFR. acs.orgresearchgate.net
QM/MM simulations have been employed to investigate the reaction mechanism between Afatinib and Cys797 in the EGFR kinase domain. acs.orgnih.gov These studies have explored different hypothesized mechanisms, concluding that the reaction likely proceeds via a classical Michael addition. acs.orgnih.gov The simulations suggest that the Cys797 residue becomes deprotonated in the presence of Afatinib. The nearby Asp800 residue plays a crucial role in stabilizing the resulting ion-pair state and the transition state of the nucleophilic attack, thereby facilitating the covalent bond formation. acs.orgnih.gov This detailed mechanistic understanding is vital for explaining the structure-activity relationship of acrylamide-based inhibitors like Afatinib. acs.org
Advanced Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are ligand-based design methods that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. meilerlab.org These models use mathematical algorithms trained on datasets of molecules with known properties to predict the activity of new, untested compounds. nih.govmeilerlab.org
QSAR/QSPR approaches have been applied in the context of cancer drugs, including those for pulmonary cancer. nih.gov By modeling drugs as multigraphs and applying topological indices and multiple linear regression, researchers can predict properties relevant to drug efficacy. nih.gov For Afatinib and its derivatives, such models can be used to predict their potential as inhibitors for various targets. For example, in a study designing Afatinib derivatives to target the BCR-ABL kinase, a range of molecular descriptors were evaluated to compare the designed molecules to known inhibitors like Imatinib and Ponatinib. mdpi.com This type of analysis helps in the rational design of new chemical entities with improved activity and toxicity profiles. mdpi.comnih.gov
Cheminformatics and Data Science Approaches for Afatinib Data Analysis
Cheminformatics and data science provide the tools and techniques to analyze large datasets of chemical and biological information, aiding in drug discovery and development. nih.gov These approaches are integral to modern computational drug design.
In the development of new Afatinib derivatives, cheminformatics tools are used for tasks such as in silico design and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. mdpi.comnih.gov For instance, four new molecules derived from Afatinib were designed and evaluated using computational methods. mdpi.com Their similarity to existing drugs like Ponatinib was assessed based on molecular descriptors, and their potential toxicity was predicted. mdpi.com This in silico screening allows for the prioritization of candidates for synthesis and experimental testing, saving time and resources. mdpi.com Furthermore, modeling and simulation frameworks are used to analyze clinical data, such as the relationship between Afatinib exposure and the time course of adverse events, supporting the optimization of dosing strategies. nih.gov
Machine Learning Techniques for Structure and Reactivity Prediction
While specific machine learning (ML) models dedicated exclusively to predicting the structure and reactivity of Fenpropathrin are not extensively documented in publicly available literature, the broader field of computational toxicology and environmental chemistry has seen a surge in the application of ML for predicting the fate and effects of pesticides, including pyrethroids like Fenpropathrin. nih.gov These approaches leverage large datasets of chemical properties and experimental outcomes to build predictive models for various endpoints, including toxicity, degradation, and environmental persistence. nih.govnih.gov
Machine learning algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, are widely used to correlate the chemical structure of compounds with their biological or environmental activities. nih.govresearchgate.net For pyrethroid insecticides, QSAR models can be developed to predict their toxicity to various organisms, a key aspect of their chemical reactivity in biological systems. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure and properties, to predict the activity of untested compounds. nih.gov
In the context of Fenpropathrin's reactivity, a crucial area of study is its environmental degradation. Computational models and experimental studies have been employed to predict and elucidate its degradation pathways. amazonaws.comresearchgate.net These studies, while not always employing machine learning directly, provide valuable data on the reactivity of Fenpropathrin under various environmental conditions. This data can, in turn, be used to train and validate machine learning models for more accurate predictions of the environmental fate of Fenpropathrin and other pyrethroids. nih.gov
Detailed Research Findings:
Research into the environmental fate of Fenpropathrin has identified several key degradation pathways and metabolites. The primary routes of degradation involve the cleavage of the ester bond, hydroxylation of the aromatic rings, and transformation of the cyano group. amazonaws.com These reactions represent the chemical reactivity of the molecule in the environment.
Under aerobic conditions in soil, Fenpropathrin has been observed to degrade relatively quickly, primarily through microbial action. amazonaws.com In contrast, its degradation is slower under anaerobic conditions. amazonaws.com The half-life of Fenpropathrin in soil can vary depending on factors such as temperature, moisture, and microbial activity. amazonaws.com
Computational methods, including pathway prediction systems, can be used to forecast the biodegradation of xenobiotic compounds like Fenpropathrin. nih.govfrontiersin.org These systems utilize databases of known metabolic reactions to propose plausible degradation pathways for new compounds. frontiersin.org For Fenpropathrin, predicted degradation products include 3-phenoxybenzoic acid, which results from the cleavage of the ester linkage. researchgate.netresearchgate.net
The following interactive data tables summarize key findings related to the environmental reactivity and degradation of Fenpropathrin.
Table 1: Environmental Fate Parameters of Fenpropathrin
| Parameter | Value | Conditions | Reference |
| Half-life (t½) in soil | 11 - 17 days | Aerobic conditions | amazonaws.com |
| Half-life (t½) in plants | 1 - 3 weeks | Greenhouse or field conditions | researchgate.net |
| Degradation Kinetics | First-order or pseudo-first-order | Aerobic environments | researchgate.netamazonaws.com |
Table 2: Major Degradation Products of Fenpropathrin
| Degradation Product | Chemical Formula | Formation Pathway | Reference |
| 3-Phenoxybenzoic acid | C₁₃H₁₀O₃ | Cleavage of the ester linkage | researchgate.netresearchgate.net |
| m-phenoxyphenyl-acetonitrile | C₁₅H₁₁NO | Breakdown of Fenpropathrin | researchgate.net |
| 2,2,3,3-tetramethylcyclopropanecarboxylic acid | C₈H₁₄O₂ | Hydrolysis of the ester bond | nih.gov |
It is important to note that while these findings provide valuable insights into the reactivity of Fenpropathrin, the development of specific machine learning models for this compound would require large, curated datasets of its structural and reactivity properties. As more high-throughput experimental data becomes available, the application of machine learning is expected to play an increasingly important role in accurately predicting the structure, reactivity, and environmental fate of Fenpropathrin and other pesticides. nih.govnih.gov
Investigation of Reaction Mechanisms and Chemical Reactivity of Qzxgjuoejhnmqo Uhfffaoysa N
Elucidation of Reaction Pathways and Intermediate Species
The transformation and degradation of Boscalid proceed through several pathways, largely dependent on environmental conditions. In aerobic soil environments, the primary degradation pathway is metabolism by soil microbes. This process is generally slow and leads to the formation of intermediates that are then transformed into carbon dioxide or become bound soil residues. epa.gov
Under photocatalytic conditions, such as in the presence of titanium dioxide (TiO₂) or graphitic carbon nitride (g-C₃N₄) and UV light, the degradation of Boscalid is more rapid. mdpi.comresearchgate.net Detailed analysis has identified several key reaction pathways and intermediate species. The main degradation routes involve hydroxylation, cyclization, and dechlorination. mdpi.comresearchgate.net
One proposed pathway begins with the hydroxylation of the biphenyl (B1667301) ring, forming mono- and di-hydroxylated Boscalid derivatives. Another significant pathway involves the rupture of the N-C amide bond. researchgate.net Through high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), numerous degradation products have been identified. For instance, in one photocatalytic study using TiO₂, 17 distinct intermediate products were identified. researchgate.net Similarly, UV-visible light degradation studies have identified at least eight photoproducts. nih.gov
Key identified intermediates in various degradation studies include:
2-chloronicotinic acid (M510F47) epa.gov
2-hydroxy-N-(4'-chlorobiphenyl-2-yl) nicotinamide (B372718) (M510F49) epa.gov
p-chlorobenzoic acid (F64) fsc.go.jp
N-(1,1′-biphenyl-2-yl)pyridine-3-carboxamide researchgate.net
N-{[1,1′-biphenyl]-2-yl}-2-chloropyridine-3-carboxamide researchgate.net
The transformation pathways under UV irradiation are suggested to be initiated by ionizations at the double bond sites of the pyridine (B92270) ring and at the oxygen and nitrogen atoms of the amide group. researchgate.net
Kinetics and Thermodynamics of Fundamental Reactions Involving Boscalid
The study of reaction kinetics provides insight into the rates at which Boscalid transforms under different conditions. Most degradation studies, including environmental dissipation and photocatalysis, indicate that the reactions follow pseudo-first-order kinetics. researchgate.netresearchgate.net
The dissipation half-life (t₁/₂) of Boscalid varies significantly depending on the matrix and environmental conditions. For example, in field studies on grapes, the half-life ranged from 3.32 to 6.42 days. researchgate.net In greenhouse-grown dill plants, the half-life was found to be between 1.62 and 2.01 days, while in the corresponding soil, it ranged from 2.08 to 4.85 days. nih.gov Soil photolysis studies have determined a half-life of 135 days, although this was noted as potentially unreliable as it exceeded the study's duration. In another study, the 50% and 90% degradation periods (DT₅₀ and DT₉₀) in soil were 108 days and 360 days, respectively. fsc.go.jp
| Condition/Matrix | Kinetic Model | Half-Life (t₁/₂) / DT₅₀ | Source |
| Grapes (Soultanina & Crimson) | First- and Second-Order | 3.32 - 6.42 days | researchgate.net |
| Dill Plant (Greenhouse) | First-Order | 1.62 - 2.01 days | nih.gov |
| Soil (Greenhouse) | First-Order | 2.08 - 4.85 days | nih.gov |
| Soil (Field) | First-Order | 108 days (DT₅₀) | fsc.go.jp |
| Aqueous TiO₂ Suspension | Pseudo-First-Order | Not specified | researchgate.net |
When considering reaction outcomes, the principles of kinetic versus thermodynamic control are fundamental. libretexts.org A kinetically controlled product is the one that forms the fastest, possessing the lowest activation energy. In contrast, a thermodynamically controlled product is the most stable, representing the lowest energy state. libretexts.orgresearchgate.net Reaction conditions, particularly temperature, can dictate which product dominates. libretexts.org While specific thermodynamic data (e.g., enthalpy of formation) for Boscalid's degradation products are not extensively detailed in the available literature, the formation of various intermediates under different energy inputs (e.g., UV light) suggests a complex interplay of reaction barriers that could be explored under the framework of kinetic and thermodynamic control.
Catalytic Transformations Facilitated by or Involving Boscalid
Catalysis plays a crucial role in both the synthesis and degradation of Boscalid.
Synthesis: The industrial synthesis of Boscalid involves several catalytic steps. A key transformation is the Suzuki cross-coupling reaction, which forms the biphenyl backbone of the molecule. rsc.orgresearchgate.net This reaction typically uses a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or advanced Pd-PEPPSI complexes, to couple an aryl halide with an arylboronic acid. rsc.orgresearchgate.netshd-pub.org.rs Following the coupling reaction, a nitro group is reduced to an amine, often using a platinum-on-charcoal (Pt/C) catalyst, before a final condensation step yields the Boscalid molecule. researchgate.netresearchgate.net These catalytic methods are essential for achieving high yields and process efficiency. rsc.orggoogle.com
Degradation: Boscalid is susceptible to photocatalytic degradation. This process utilizes semiconductor catalysts, such as titanium dioxide (TiO₂) and graphitic carbon nitride (g-C₃N₄), which generate highly reactive oxygen species upon UV irradiation. mdpi.comresearchgate.net These species, including hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•−), and positive holes (h⁺), effectively break down the Boscalid molecule. mdpi.comresearchgate.net Studies have shown that the UV-A/g-C₃N₄ process can achieve over 83% removal of Boscalid in aqueous solutions. mdpi.com The TiO₂-catalyzed process can lead to complete degradation of the fungicide within 90 minutes of irradiation under optimal conditions. researchgate.net
Photochemical and Electrochemical Behavior of Boscalid
Photochemical Behavior: Boscalid exhibits stability to hydrolysis and photolysis in sterile aqueous solutions under typical environmental pH and temperatures. fao.orgepa.gov However, it is susceptible to degradation under direct and catalyzed UV irradiation. biorxiv.org Exposure to a high-pressure mercury lamp (wavelength 200 to 650 nm) for 150 minutes resulted in a 90% decrease in a 5 mg/L aqueous solution. biorxiv.org The degradation is significantly enhanced by combining UV light with hydrogen peroxide, an advanced oxidative process (AOP), which can achieve complete degradation on surfaces like apple skin. biorxiv.orgresearchgate.net The photodegradation process leads to a variety of photoproducts through pathways like hydroxylation and dechlorination. researchgate.netnih.gov
Electrochemical Behavior: While specific studies detailing the electrochemical behavior of Boscalid are limited in the provided context, the electrochemical properties of pesticides and their degradation products are of significant interest for detection and degradation monitoring. researchgate.net Techniques like differential pulse polarography (DPP) have been used to elucidate the photochemical degradation pathways of other pesticides by identifying electroactive parent compounds and their by-products. researchgate.net The electroactivity of a molecule is determined by the presence of reducible or oxidizable functional groups. Given its chemical structure, which includes a pyridine ring and amide linkage, Boscalid and its intermediates would be expected to exhibit electrochemical activity that could be exploited for analytical purposes or electrochemical degradation studies.
Studies of Boscalid under Extreme Conditions (e.g., High Pressure, Temperature)
The stability and reactivity of Boscalid have been evaluated under certain extreme conditions, primarily elevated temperatures.
High Temperature: Boscalid is a white crystalline solid with a melting point between 142.8°C and 143.8°C. fao.org Thermal decomposition is observed to begin at temperatures around 200°C, with an exothermic effect noted at an onset temperature of 245°C. basf.combasf.com Thermal decomposition products can include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride. basf.com The product is stable at ambient temperatures and is not liable to self-decomposition according to transport regulations. basf.com However, prolonged storage at temperatures above 40°C may lead to changes in the product's properties. basf.com In solution, Boscalid is stable to hydrolysis for extended periods even at 50°C. fao.org Furthermore, controlled heating to temperatures between 45°C and 65°C is used in specific crystallization processes to form a desired polymorphic modification of the compound. google.com
High Pressure: Specific research findings on the chemical reactivity of Boscalid under high-pressure conditions were not available in the reviewed sources.
Applications of Qzxgjuoejhnmqo Uhfffaoysa N in Advanced Materials Science and Engineering
Development of Functional Polymers and Composites Incorporating 2,2'-Bipyridine (B1663995) Units
The integration of 2,2'-Bipyridine (bpy) units into polymer structures gives rise to functional materials with unique properties and applications. These materials can be broadly categorized into polymers with bpy in the main chain and those with bpy as a side group.
π-conjugated polymers such as Poly(2,2'-bipyridine-5,5'-diyl) are prepared for their potential in electronic and optical applications. acs.org These polymers can function as ligands, forming complexes with transition metals, which can be used in catalytic reactions and as n-type electrically conducting materials. acs.org
Another approach involves polymer-bound bipyridine, where the bipyridine unit is attached to a polymer backbone, such as polystyrene cross-linked with divinylbenzene. sigmaaldrich.com These materials are primarily used to scavenge metals from solutions, acting as chelating agents. sigmaaldrich.com The incorporation of 2,2'-bipyridine into resin matrices, such as green epoxy, has been explored for creating multifunctional composites. For instance, tris(2,2'-bipyridine)iron(II) sulfate (B86663) has been used as a filler to enhance dielectric permittivity and energy storage efficiency in epoxy composites. mdpi.com
Fluorescent chemosensors based on conjugated polymers containing 2,2'-bipyridine moieties have also been developed. researchgate.net These polymer-based sensors exhibit amplified detection sensitivity for various environmental pollutants and bioactive compounds. researchgate.net
Optoelectronic Materials Based on 2,2'-Bipyridine Components
Complexes of 2,2'-Bipyridine, particularly with ruthenium and platinum, exhibit intense luminescence, making them highly valuable for optoelectronic applications. wikipedia.orgyoutube.com These complexes are foundational in the development of sensors and Organic Light Emitting Diodes (OLEDs). youtube.com
Ruthenium(II) complexes with bipyridine ligands, such as [Ru(bpy)₃]²⁺, are well-known for their strong fluorescence and are used in optical applications. youtube.com These complexes can emit a bright orange or red-orange light when irradiated with UV light. youtube.com The photophysical and electrochemical properties of these complexes can be tuned by modifying the bipyridine ligand or other components of the complex. rsc.org
Furthermore, D-π-A-A-π-D type dyads, where the 2,2'-bipyridine acts as the central acceptor (A-A) core, have been synthesized. nih.gov These chromophores exhibit large, environment-sensitive fluorescence, and their optical properties can be modulated by altering the donor functionalities and the extent of the π-conjugated backbone. nih.gov Some of these compounds also exhibit fluorescence in the solid state, which is a desirable property for device fabrication. nih.gov
Design of Sensing and Detection Technologies Utilizing 2,2'-Bipyridine
The strong chelating ability of 2,2'-Bipyridine makes it an excellent component for designing sensors for various ions and molecules. nih.gov
Metal Ion Detection: Bipyridine-based fluorescent chemosensors have been developed for the selective detection of metal ions. For example, a molecular hybrid of a GFP chromophore and 2,2'-bipyridine serves as an effective sensor for Zn²⁺ detection through fluorescence microscopy. nih.gov Similarly, bipyridine-based hydrogels have been used for the selective and visible detection of Cd²⁺. nih.gov The coordination of the metal ion to the bipyridine unit often leads to a significant enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov
Anion Sensing: Ruthenium(II) bipyridine complexes incorporating 2,2'-biimidazole-like ligands have been developed as anion sensors. rsc.org The N-H fragments in these complexes are acidic and can be deprotonated by strongly basic anions like fluoride (B91410) and acetate, or form hydrogen bonds with weakly basic anions such as chloride and bromide. rsc.org These interactions lead to detectable changes in NMR, emission, and electrochemical signals. rsc.org
Biosensing: A dual-mode sensing platform using tris(2,2'-bipyridyl) ruthenium(II), Ru(bpy)₃²⁺, has been created for the determination of cancer antigen 15-3. mdpi.com This probe offers both outstanding electrochemical and electrochemiluminescence responses, simplifying sensor construction and improving analytical accuracy. mdpi.com
| Analyte | Sensing Material | Detection Principle | Key Finding |
|---|---|---|---|
| Zn²⁺ | GFP Chromophore-2,2'-Bipyridine Hybrid | Fluorescence Microscopy | Effective for in vitro detection with a limit of detection of 129 µg/L. nih.gov |
| Cd²⁺ | Bipyridine-based Hydrogel | Chelation Enhanced Fluorescence (CHEF) | Causes an 86-fold increase in fluorescence intensity upon binding. nih.gov |
| Anions (F⁻, OAc⁻, Cl⁻, etc.) | Ru(bpy)₂(DMBbimH₂)₂ | Deprotonation or Hydrogen Bonding | Shows strong hydrogen bonding with weak basic anions, with binding constants between 17,000 and 21,000. rsc.org |
| Cancer Antigen 15-3 | Tris(2,2'-bipyridyl) ruthenium(II) | Electrochemiluminescence (ECL) and Electrochemistry (EC) | Acts as a bifunctional probe for a dual-mode immunosensor. mdpi.com |
Catalytic Materials and Heterogeneous Systems Incorporating 2,2'-Bipyridine
2,2'-Bipyridine is a cornerstone ligand in coordination chemistry and catalysis. researchgate.net Its complexes with transition metals are widely used as catalysts in a multitude of chemical transformations. youtube.com
The synthesis of 2,2'-Bipyridine itself can be achieved through the catalytic dehydrogenation coupling of pyridine (B92270) using a Raney nickel catalyst. google.com This method is advantageous as it uses readily available raw materials and avoids environmentally harmful halogenated pyridines. google.com
Bipyridine derivatives are effective stabilizers for catalytically active nanoparticles. epfl.ch For instance, they have been used to stabilize rhodium nanoparticles for arene hydrogenation and palladium nanoparticles for the partial hydrogenation of alkynes. epfl.ch The electronic and steric properties of the bipyridine ligand can be tuned to influence the catalytic activity and selectivity of the nanoparticle system. epfl.ch
Palladium(II) complexes containing 2,2'-bipyridine ligands have been shown to be active homogeneous catalysts for the disproportionation of hydrogen peroxide and the oxidation of sulfides. scirp.org The catalytic activity can be enhanced by the presence of co-catalysts like imidazole. scirp.org
Smart Materials, Actuators, and Responsive Systems
"Smart materials" are designed to respond to external stimuli in a controlled manner. Bipyridine-based hydrogels exemplify this class of materials. A hydrogelator containing a bipyridine unit can self-assemble into nanofibers to form a hydrogel. nih.gov This hydrogel demonstrates responsive behavior towards specific metal ions. For example, it can be used for the visible detection and absorption of Cd²⁺, as the ion actively participates in and promotes the self-assembly and hydrogelation process. nih.gov Such materials have potential applications in environmental monitoring and pollution treatment. nih.gov
Nanomaterials and Microelectromechanical Systems (MEMS) Applications
The use of 2,2'-Bipyridine extends into the realm of nanotechnology. It serves as a crucial ligand for stabilizing metal nanoparticles, which is essential for their application in catalysis and other areas. epfl.ch By controlling the ligand shell, the properties and reactivity of the nanoparticles can be precisely managed. epfl.ch
While direct applications of 2,2'-bipyridine in the fabrication of MEMS and Nanoelectromechanical Systems (NEMS) are not extensively documented, the functional nanomaterials enabled by bipyridine chemistry are relevant. mit.edu MEMS/NEMS devices often incorporate novel materials to enhance their sensitivity and functionality. mit.edu The unique electronic, optical, and mechanical properties of 2D materials and other nanomaterials, whose synthesis and stability can be influenced by ligands like bipyridine, are critical for developing next-generation sensors, actuators, and resonators at the micro and nano scales. mit.edu
Energy-Related Materials (e.g., Solar Cells, Energy Storage)
2,2'-Bipyridine and its derivatives play a significant role in the development of materials for energy conversion and storage.
Dye-Sensitized Solar Cells (DSCs): 2,2'-Bipyridine is used as an electrolyte additive in DSCs, serving as an alternative to the more common 4-tert-butylpyridine (B128874) (TBP). researchgate.netruc.dkvista.gov.vn It has been shown to reduce the thermal degradation of the ruthenium-based dyes used in these cells. researchgate.netruc.dk For example, after 1000 hours at 85°C, 85% of the N719 dye remained intact in an electrolyte containing bipyridine, compared to 67% with TBP. researchgate.netruc.dk DSCs prepared with bipyridine in the electrolyte have demonstrated comparable light-to-electricity performance to those with TBP. researchgate.netruc.dk Bipyridine derivatives are also used as ligands in the ruthenium dye molecules themselves. epfl.ch
Energy Storage: The 2,2'-Bipyridine molecular family has been investigated for use as redox-active materials in organic flow batteries. rsc.org Theoretical studies have calculated properties like redox potential and solubility for numerous bipyridine derivatives. rsc.org Functionalization with electron-withdrawing groups can increase the redox potential, making them promising candidates for negative redox-active materials in these energy storage systems. rsc.org
Additionally, composites made from an epoxy resin and a tris(2,2'-bipyridine)iron(II) sulfate filler have shown potential for integrated dielectric, piezoelectric, and energy storage applications, demonstrating the ability to store and retrieve electric energy. mdpi.com
| Application Area | Material System | Function of 2,2'-Bipyridine | Performance Highlight |
|---|---|---|---|
| Dye-Sensitized Solar Cells | Electrolyte with N719 Dye | Nitrogen-containing additive | Improves thermal stability of the dye; 85% of dye intact after 1000h at 85°C vs. 67% with TBP. researchgate.netruc.dk |
| Organic Flow Batteries | Bipyridine derivatives | Redox-active material | Functionalization with electron-withdrawing groups increases redox potential. rsc.org |
| Energy Storage Composites | [Fe(bpy)₃]SO₄ in epoxy resin | Redox-active molecular filler | Achieved an energy-storage efficiency of 44% and a piezoelectric coefficient of 5.1 pC/N. mdpi.com |
Interdisciplinary Research Perspectives on Qzxgjuoejhnmqo Uhfffaoysa N
Integration with Physics and Engineering Disciplines for Materials Development
Bismuth Telluride is a cornerstone material in the field of thermoelectrics, primarily due to its exceptional ability to convert thermal energy into electrical energy and vice versa, especially near room temperature. ntu.edu.sgusim.edu.my This capability is quantified by the dimensionless figure of merit (ZT), which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). The integration of solid-state physics and engineering principles is crucial for optimizing these interdependent properties to enhance ZT.
From a physics perspective, Bi₂Te₃ is a narrow-gap semiconductor with a rhombohedral crystal structure. utexas.edu Its favorable thermoelectric properties are attributed to a high band degeneracy, low effective mass, and high carrier mobility. ntu.edu.sg However, a key challenge is its relatively low lattice thermal conductivity, which is desirable for a large temperature gradient, but can be further improved. ntu.edu.sg Engineering approaches focus on manipulating the material's structure at nano and micro levels. Techniques such as alloying Bi₂Te₃ with antimony telluride (Sb₂Te₃) for p-type materials and bismuth selenide (B1212193) (Bi₂Se₃) for n-type materials are standard practices to tailor the electronic band structure and optimize carrier concentration. ntu.edu.sg
Nanostructuring is a prominent engineering strategy to reduce lattice thermal conductivity by introducing phonon scattering at grain boundaries, without significantly impairing electrical conductivity. ntu.edu.sgpowdermat.org This approach has led to significant enhancements in the ZT value. Physical limitations, such as the minority carrier excitation across its small bandgap, can hinder performance at higher temperatures, prompting research into alloys with larger bandgaps for such applications. ntu.edu.sg
Below is a data table summarizing key thermoelectric properties of Bismuth Telluride, illustrating the typical range of values achieved through various material engineering strategies.
| Property | Symbol | Typical Value Range for Engineered Bi₂Te₃ | Unit |
| Seebeck Coefficient | S | -150 to -250 (n-type), +150 to +250 (p-type) | µV/K |
| Electrical Conductivity | σ | 500 to 1500 | S/cm |
| Thermal Conductivity | κ | 1.0 to 2.0 | W/(m·K) |
| Figure of Merit | ZT | 0.8 to 1.5 (at ~300 K) | Dimensionless |
Synergistic Approaches with Data Science, Artificial Intelligence, and Machine Learning
The complexity of optimizing the multiple interdependent parameters of thermoelectric materials has led researchers to employ data science, artificial intelligence (AI), and machine learning (ML). These computational tools are accelerating the discovery and development of high-performance Bi₂Te₃-based materials.
Machine learning models are being developed to predict the thermoelectric properties of Bi₂Te₃ and its alloys with high accuracy. ntu.edu.sg By using the chemical formula as the sole input, algorithms like random forest and gradient boosting regression can predict the Seebeck coefficient, electrical conductivity, thermal conductivity, and the resulting ZT value. ntu.edu.sg This predictive capability significantly reduces the need for extensive and time-consuming laboratory experiments. For instance, one study reported R² values (a measure of predictive accuracy) of over 0.90 for predicting these key thermoelectric parameters using a random forest model. ntu.edu.sg
High-Throughput Screening: AI can rapidly screen vast compositional spaces to identify promising new dopants and alloying elements that could enhance the thermoelectric performance of Bi₂Te₃.
Process Optimization: Machine learning algorithms can analyze experimental data to identify the optimal synthesis and processing parameters—such as temperature, pressure, and annealing times—to achieve desired material properties.
Accelerated Discovery: By integrating with materials databases, AI can identify correlations and trends that are not immediately obvious to human researchers, guiding the design of novel thermoelectric materials with superior properties. acs.orgcam.ac.uk
The following table showcases the performance of different machine learning models in predicting the figure of merit (ZT) for Bi₂Te₃-based materials, as reported in a comparative study.
| Machine Learning Model | Correlation Coefficient (CC) | R² Score | Mean Absolute Error (MAE) |
| Decision Tree Regression (DTR) | 99.0% | - | - |
| Support Vector Regression (SVR) | 90.8% | - | - |
| Boosted DTR | 99.5% | - | - |
| Boosted SVR | 94.0% | - | - |
Green and Sustainable Chemistry Initiatives for Bi₂Te₃ Production and Application
Conventional production methods for Bi₂Te₃ often involve energy-intensive processes. In response, green and sustainable chemistry initiatives are focusing on developing more environmentally friendly synthesis routes and establishing a circular economy for thermoelectric devices.
Green Synthesis Methods:
Hydrothermal and Solvothermal Synthesis: These methods use water or other benign solvents like ethylene (B1197577) glycol at moderate temperatures and pressures to produce Bi₂Te₃ nanostructures. ntu.edu.sgleblanclab.com These "green" routes can be assisted by surfactants like polyvinyl pyrrolidone (PVP) to control the morphology of the resulting nanosheets or nanorods. ntu.edu.sg
Microwave-Assisted Synthesis: This technique utilizes microwave heating to rapidly produce highly crystalline Bi₂Te₃ nanopowders in minutes, significantly reducing energy consumption and reaction time compared to traditional furnace heating. researchgate.net Water can be used as a green solvent in this process, further enhancing its sustainability. researchgate.net
The table below outlines some green synthesis parameters for Bi₂Te₃.
| Synthesis Method | Solvent | Key Reagents/Additives | Typical Reaction Time |
| Hydrothermal | Water, Ethylene Glycol | PVP, NaOH | 24-48 hours |
| Microwave-Assisted | Water, Ethylene Glycol | EDTA, NaBH₄, NaOH | 2 minutes |
| Solvothermal | Ethylene Glycol | Glucose, HCl, NaOH | 12-24 hours |
Advanced Manufacturing Techniques for Bi₂Te₃-based Materials
To move beyond the geometric constraints of traditional bulk material processing, advanced manufacturing techniques are being explored to create complex, shape-conformable, and high-performance Bi₂Te₃-based devices. utexas.edu
Additive Manufacturing (3D Printing):
Selective Laser Melting (SLM): This laser powder bed fusion technique has been used to create dense, bulk Bi₂Te₃ parts directly from powder, achieving relative densities of up to 88%. leblanclab.com This method allows for the layer-by-layer construction of complex geometries, and the resulting materials exhibit thermoelectric properties comparable to those made by traditional methods. leblanclab.com
Extrusion-Based Printing (Direct Ink Writing): This technique involves extruding a viscoelastic ink containing Bi₂Te₃ particles to build three-dimensional structures. proquest.com Researchers have developed all-inorganic inks using chalcogenidometallate ions as binders, enabling the printing of materials with ZT values comparable to their bulk counterparts. proquest.com This method is particularly promising for fabricating devices that can conform to non-planar heat sources like pipes. proquest.com
Resin-Based 3D Printing: This approach mixes Bi₂Te₃ powder with a photopolymer resin, which is then cured layer-by-layer using light (photopolymerization) to form a solid film or object. usim.edu.mysemarakilmu.com.my
Printing for Flexible Devices:
Inkjet and Aerosol Jet Printing: These techniques are used to deposit inks containing Bi₂Te₃ nanowires or nanoparticles onto flexible substrates, such as polyimide, to create flexible thermoelectric generators. ntu.edu.sgrsc.org These printed devices are lightweight and can be bent repeatedly, making them suitable for wearable electronics and sensors that harvest body heat. rsc.org A post-printing annealing step is typically required to improve the thermoelectric performance of the printed films. rsc.org
The following table compares different advanced manufacturing techniques for Bi₂Te₃.
| Manufacturing Technique | Material Form | Key Advantage | Resulting ZT (Example) |
| Selective Laser Melting (SLM) | Powder | Complex 3D bulk shapes | ~0.11 at 50 °C |
| Direct Ink Writing (DIW) | Viscoelastic Ink | Shape-conformable devices | 0.9 (p-type), 0.6 (n-type) |
| Inkjet Printing | Nanowire Ink | Flexible, large-area films | - |
| Aerosol Jet Printing | Nanoparticle/Nanowire Ink | Conformal printing on curved surfaces | - |
Future Research Directions and Grand Challenges for Qzxgjuoejhnmqo Uhfffaoysa N
Exploration of Undiscovered Chemical Reactivity and Transformation Pathways
A deeper understanding of Afatinib's chemical behavior is crucial for predicting its metabolic fate, identifying potential drug interactions, and designing next-generation inhibitors. Future research should focus on several key areas:
Metabolic Transformations: While the main metabolic pathways of Afatinib have been studied, a comprehensive map of all its biotransformations is still needed. mdpi.com Further investigation into minor metabolites could reveal novel reactive intermediates and degradation products. Understanding these pathways is essential for a complete picture of the drug's long-term effects and potential for toxicity.
Irreversible Binding Mechanism: Afatinib's efficacy is largely attributed to its irreversible binding to the kinase domains of EGFR, HER2, and HER4. nih.govresearchgate.netmedkoo.com While the covalent interaction with a cysteine residue in the active site is known, the precise quantum mechanical details of this reaction warrant further investigation. Advanced computational modeling and experimental techniques could provide a more nuanced understanding of the reaction kinetics and the factors influencing its efficiency.
Tumor Transformation as a Resistance Mechanism: A significant challenge in Afatinib therapy is the development of resistance. One observed mechanism is the transformation of non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC). nih.gov The chemical and biochemical drivers of this transformation are not fully understood. Future research should investigate the molecular changes within the tumor cells that lead to this altered phenotype, which could reveal new therapeutic targets to prevent or reverse this resistance pathway.
Optimization of Advanced Material Functionalities and Performance
The application of Afatinib has been predominantly in the medical field. However, exploring its potential integration into advanced materials could open up new avenues for research and development. This is a nascent field for this compound, with challenges and opportunities including:
Drug Delivery Systems: The development of novel materials for the controlled release of Afatinib could enhance its therapeutic index. Research into biodegradable polymers, nanoparticles, and other drug delivery platforms could lead to more targeted and sustained drug delivery, minimizing off-target effects.
Biomaterial Coatings: Investigating the possibility of incorporating Afatinib into biomaterial coatings for medical devices could be a promising area. For instance, coatings on implants or catheters that slowly release the drug could have localized anti-proliferative effects, preventing stenosis or other complications.
Functionalized Scaffolds: In tissue engineering, scaffolds functionalized with Afatinib could potentially be used to modulate cell behavior. The anti-proliferative properties of Afatinib could be harnessed to control tissue growth and regeneration in specific applications.
Currently, there is a lack of dedicated research in these areas, presenting a significant opportunity for materials scientists and chemists to collaborate and explore these novel applications.
Development of Highly Efficient and Selective Synthetic Methodologies
The synthesis of Afatinib is a complex multi-step process. Developing more efficient and selective synthetic routes is crucial for reducing costs, improving yield, and minimizing environmental impact. Key areas for future research include:
Process Optimization: Several synthetic routes for Afatinib have been reported, with efforts focused on improving yield and purity. medkoo.comsyncsci.comsyncsci.comscispace.com Continuous process optimization, including the use of flow chemistry and novel catalysts, could lead to more robust and scalable manufacturing processes.
Green Chemistry Approaches: Future synthetic methodologies should prioritize the principles of green chemistry. This includes the use of less hazardous reagents and solvents, minimizing waste generation, and improving atom economy.
Table 1: Comparison of Synthetic Methodologies for Afatinib
| Synthetic Approach | Key Features | Reported Advantages | Potential for Improvement |
| Prior Art Method | Sequential reactions including nitro-reduction and amidation. | Established and well-documented. | Lower overall yield, potential for impurities. |
| Optimized Three-Stage Process | Improved control over reaction conditions and impurity profiles. syncsci.comsyncsci.com | Higher overall yield (84% for free base), scalable. syncsci.comsyncsci.com | Further reduction in solvent use and waste. |
| Alternative Synthetic Routes | Exploration of different starting materials and reaction sequences. medkoo.com | Potential for shorter routes and improved cost-effectiveness. | Requires further development and scale-up validation. |
Bridging Theoretical and Experimental Research for Predictive Design
The integration of computational and experimental approaches is essential for the rational design of new drugs and for optimizing the therapeutic use of existing ones. For Afatinib, this synergy can be leveraged in several ways:
In Silico Modeling of Drug-Target Interactions: Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can provide detailed insights into the binding of Afatinib to its target proteins. nih.govrsc.org These models can be used to predict the impact of mutations on drug binding and to design new inhibitors with improved affinity and selectivity. mdpi.com
Predictive Models for Treatment Outcomes: Machine learning algorithms are being developed to predict patient responses to Afatinib treatment based on clinical and genomic data. nih.govnih.gov Further refinement of these models could lead to more personalized treatment strategies, allowing clinicians to select the patients most likely to benefit from the drug.
Structure-Based Drug Design: The structural information from X-ray crystallography and computational modeling can guide the design of novel Afatinib analogs with improved pharmacological properties. mdpi.com This includes modifications to enhance potency, reduce off-target effects, and overcome resistance mechanisms.
Table 2: Theoretical and Experimental Approaches for Afatinib Research
| Methodology | Application | Key Findings and Future Directions |
| Molecular Docking | Predicting binding modes of Afatinib and its analogs to EGFR. nih.gov | Elucidating the impact of mutations on binding affinity; guiding the design of new inhibitors. |
| QM/MM Simulations | Investigating the thermodynamics and mechanism of the covalent binding reaction. nih.govrsc.org | Providing a detailed understanding of the reaction pathway; refining force fields for more accurate predictions. |
| Machine Learning | Predicting treatment continuation and survival outcomes in patients. nih.govnih.gov | Integrating multi-omics data for improved predictive accuracy; developing personalized dosing algorithms. |
Emerging Areas of Application and Fundamental Scientific Inquiry
While Afatinib is primarily used for NSCLC, its mechanism of action suggests potential for broader applications and warrants further fundamental scientific investigation.
Treatment of Other Cancers: Afatinib's inhibition of the ErbB family of receptors makes it a candidate for treating other cancers driven by these pathways. It is being investigated as a monotherapy for HER2-positive breast cancer and has shown activity against various EGFR mutations. nih.govresearchgate.net Further clinical trials are needed to explore its efficacy in a wider range of malignancies.
Uncommon EGFR Mutations: Afatinib has shown promise in treating NSCLC with uncommon EGFR mutations, for which there are limited treatment options. researchgate.netpharmacytimes.comecancer.orgnih.gov Continued research in this area is crucial to define its role in these patient populations and to understand the molecular basis of its activity against different mutations.
Fundamental Cell Signaling Research: As a potent and selective inhibitor, Afatinib can be used as a chemical probe to study the fundamental biology of the ErbB signaling pathways. researchgate.netnih.govspandidos-publications.com Investigating the downstream effects of Afatinib on cellular processes can provide new insights into the complex signaling networks that control cell growth, proliferation, and survival.
The continued exploration of these future research directions and the tackling of these grand challenges will be essential for realizing the full potential of Afatinib as a therapeutic agent and as a tool for fundamental scientific discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
